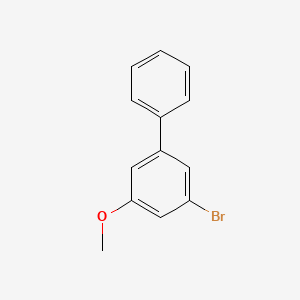
3-Bromo-5-methoxy-1,1a(2)-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 3-bromo-5-methoxy- is an organic compound that belongs to the biphenyl family This compound consists of two benzene rings connected by a single bond, with a bromine atom at the 3rd position and a methoxy group at the 5th position on one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3-bromo-5-methoxy- can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: This method involves the bromination of 1,1’-biphenyl followed by methoxylation using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 3-bromo-5-methoxy- typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 3-bromo-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,1’-biphenyl, 5-methoxy-.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as sodium methoxide and sodium ethoxide are often employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,1’-Biphenyl, 5-methoxy-.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Biphenyl, 3-bromo-5-methoxy- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-bromo-5-methoxy- involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in determining its reactivity and interactions with other molecules . The compound can act as an electrophile or nucleophile depending on the reaction conditions, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
1,1’-Biphenyl, 3-bromo-: This compound lacks the methoxy group, making it less reactive in certain substitution reactions.
1,1’-Biphenyl, 5-methoxy-: This compound lacks the bromine atom, affecting its reactivity in electrophilic substitution reactions.
Uniqueness: 1,1’-Biphenyl, 3-bromo-5-methoxy- is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its simpler analogs .
Properties
CAS No. |
136649-32-6 |
|---|---|
Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-bromo-3-methoxy-5-phenylbenzene |
InChI |
InChI=1S/C13H11BrO/c1-15-13-8-11(7-12(14)9-13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
WSEZCPDMUXIDIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


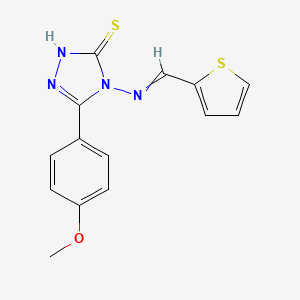
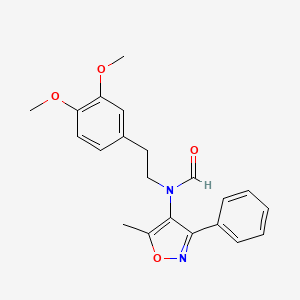
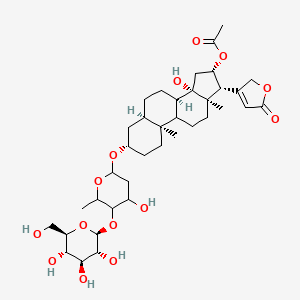
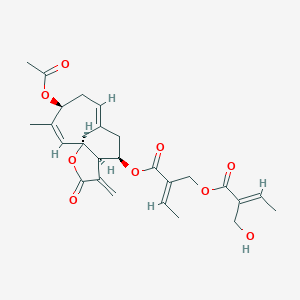

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088249.png)
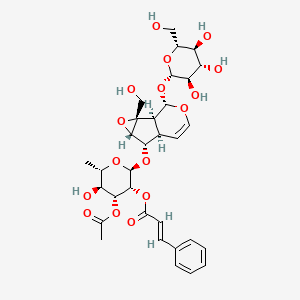
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088262.png)
![2-(1,3-Benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088269.png)

![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088279.png)
![3-hexyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088281.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088284.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088286.png)
